molecular formula C28H34N2O B8243219 (3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B8243219
M. Wt: 414.6 g/mol
InChI Key: MFPKKSNTLLOOKX-AHKZPQOWSA-N
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Description

(3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound featuring a unique structure that combines a pyridine ring with an indeno-oxazole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule containing both pyridine and indeno-oxazole moieties under specific conditions. The reaction often requires the use of catalysts, such as transition metals, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound .

Scientific Research Applications

(3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of (3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indeno-oxazole derivatives and pyridine-containing molecules. Examples include:

Uniqueness

What sets (3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole apart is its unique combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

(3aS,8bR)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O/c1-3-10-19(11-4-1)26(20-12-5-2-6-13-20)23-16-9-17-24(29-23)28-30-27-22-15-8-7-14-21(22)18-25(27)31-28/h7-9,14-17,19-20,25-27H,1-6,10-13,18H2/t25-,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPKKSNTLLOOKX-AHKZPQOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC5C(O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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